7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: is a heterocyclic compound with the molecular formula C5H4BrN5. It is characterized by the presence of an imidazo[2,1-F][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position and a bromine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process. One common method starts with the reaction of a suitable precursor, such as 7-bromoimidazo[2,1-F][1,2,4]triazine-4-one, with an amine source under basic conditions. The reaction is often carried out in the presence of a base like potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the amino group .
Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to achieve high yields and purity. The industrial synthesis may include steps such as:
Reaction with a bromination reagent: to introduce the bromine atom at the desired position.
Ring-closing reactions: using formamidine acetate to form the imidazo[2,1-F][1,2,4]triazine core.
Purification steps: to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted imidazo[2,1-F][1,2,4]triazines .
Scientific Research Applications
Chemistry: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It serves as a precursor for the synthesis of molecules with potential therapeutic effects, such as adenosine deaminase inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, as a precursor to adenosine deaminase inhibitors, it can modulate the activity of adenosine deaminase, an enzyme involved in purine metabolism. This modulation can affect cellular processes such as lymphocyte proliferation and function .
Comparison with Similar Compounds
- 7-Bromoimidazo[2,1-F][1,2,4]triazin-4-one
- 4-Amino-7-chloroimidazo[2,1-F][1,2,4]triazine
- 4-Amino-7-iodoimidazo[2,1-F][1,2,4]triazine
Uniqueness: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both an amino group and a bromine atom, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTGYFIEADAVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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